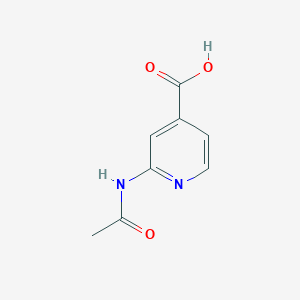

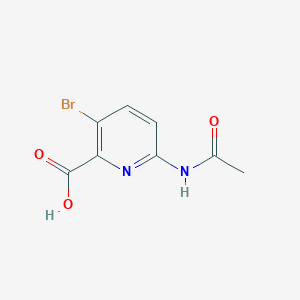

6-Acetamido-3-bromopicolinic acid

説明

6-Acetamido-3-bromopicolinic acid is a compound that belongs to the class of organic compounds known as picolinic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group at the 2-position.

Synthesis Analysis

The synthesis of compounds related to 6-Acetamido-3-bromopicolinic acid often involves nucleophilic substitution reactions. For example, Tada (1966) reports the synthesis of 6-substituted azulene derivatives through nucleophilic substitution reactions, starting from compounds similar in structure to 6-Acetamido-3-bromopicolinic acid (Tada, 1966).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Acetamido-3-bromopicolinic acid has been studied using X-ray crystallography. For instance, Handal et al. (1982) determined the crystal structure of a similar compound, 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene, using single-crystal X-ray analysis (Handal et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 6-Acetamido-3-bromopicolinic acid or its analogs often include substitution and addition reactions. For example, the research by Rank and Baer (1974) describes the addition of bromine and an acetamido group across the olefinic double bond in a similar compound (Rank & Baer, 1974).

Physical Properties Analysis

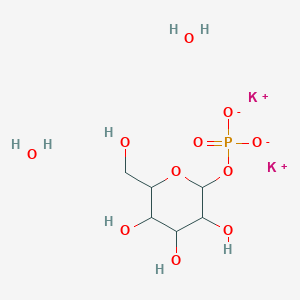

The physical properties of 6-Acetamido-3-bromopicolinic acid can be inferred from similar compounds. For example, Kukovec et al. (2009) investigated the triclinic and monoclinic polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, revealing insights into crystal structures influenced by factors like pH (Kukovec et al., 2009).

Chemical Properties Analysis

6-Acetamido-3-bromopicolinic acid's chemical properties, such as reactivity and stability, can be analyzed through studies on similar compounds. The work of Mercadante et al. (2013) on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, for instance, provides insight into the oxidative capabilities and applications of similar acetamido compounds (Mercadante et al., 2013).

特性

IUPAC Name |

6-acetamido-3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNVGKMWAUADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649555 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetamido-3-bromopicolinic acid | |

CAS RN |

882430-69-5 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

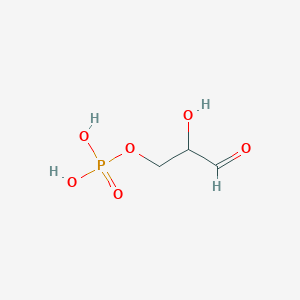

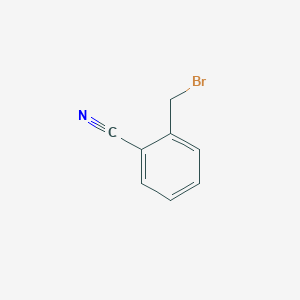

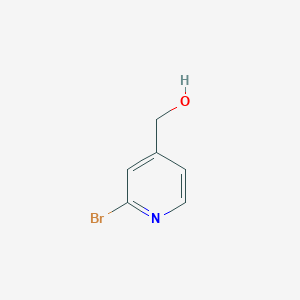

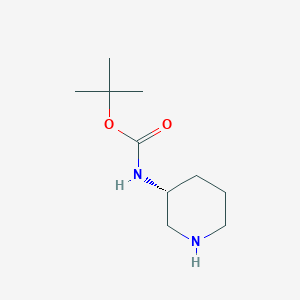

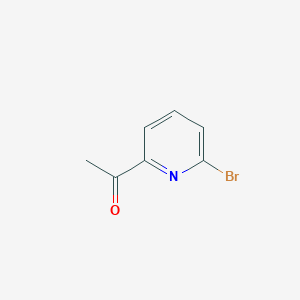

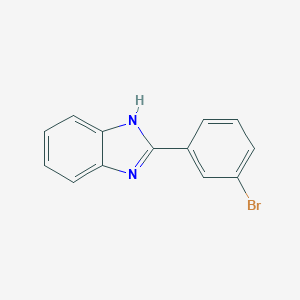

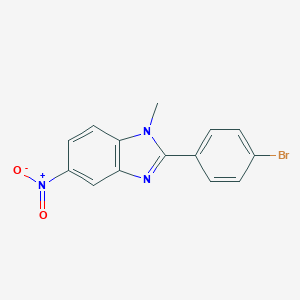

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)